molecular formula C14H10F2N2 B258666 1-benzyl-5,6-difluorobenzimidazole

1-benzyl-5,6-difluorobenzimidazole

Cat. No.: B258666
M. Wt: 244.24 g/mol
InChI Key: LTAFTOVBHWEYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5,6-difluorobenzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core structure with benzyl and difluoro substituents at specific positions. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5,6-difluorobenzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent. One common method involves the use of sodium metabisulfite as the oxidizing agent in a solvent mixture under mild conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5,6-difluorobenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-benzyl-5,6-difluorobenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-5,6-dimethyl-1H-benzimidazole
  • 1-benzyl-5,6-dichloro-1H-benzimidazole
  • 1-benzyl-5,6-difluoro-2-methyl-1H-benzimidazole

Uniqueness

1-benzyl-5,6-difluorobenzimidazole is unique due to the presence of difluoro substituents, which can significantly influence its chemical reactivity and biological activity. The difluoro groups can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

1-benzyl-5,6-difluorobenzimidazole

InChI

InChI=1S/C14H10F2N2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

LTAFTOVBHWEYFI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)F

Origin of Product

United States

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